molecular formula C10H18O2S B13998803 Cyclopentanol, 2,2'-thiobis- CAS No. 5445-02-3

Cyclopentanol, 2,2'-thiobis-

Cat. No.: B13998803
CAS No.: 5445-02-3
M. Wt: 202.32 g/mol
InChI Key: LVQQMGPWYNBULH-UHFFFAOYSA-N
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Description

2,2'-Thiobisethanol, also known as thiodiglycol (CAS 111-48-8), is a sulfur-containing diol with the molecular formula C₄H₁₀O₂S and the IUPAC name 2,2'-thiodiethanol . This compound features a central thioether (-S-) group flanked by two hydroxyethyl (-CH₂CH₂OH) moieties. It is a colorless, viscous liquid with applications as a solvent, chemical intermediate, and precursor in the synthesis of polymers and surfactants .

Properties

CAS No.

5445-02-3

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol

InChI

InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2

InChI Key

LVQQMGPWYNBULH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)SC2CCCC2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .

Industrial Production Methods

In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Cyclopentanone

    Reduction: Cyclopentane

    Substitution: Cyclopentyl chloride, cyclopentyl bromide

Scientific Research Applications

Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare thiodiglycol with analogous sulfur- or nitrogen-containing diols and chlorinated thioethers, highlighting key structural, functional, and application-based differences.

Table 1: Comparative Analysis of Thiodiglycol and Analogous Compounds

Compound Name (IUPAC) CAS RN Molecular Formula Functional Groups Key Properties/Applications References
2,2'-Thiodiethanol 111-48-8 C₄H₁₀O₂S Thioether, diol Solvent, polymer precursor
2,2'-(Ethylimino)diethanol 139-87-7 C₆H₁₅NO₂ Tertiary amine, diol Surfactant, corrosion inhibitor
1-Chloro-2-[(chloromethyl)thio]ethane 2625-76-5 C₃H₆Cl₂S Thioether, chlorides Chemical synthesis, irritant
1,1'-Thiobis(2-chloroethane-d₄) 176327-97-2 C₄D₈Cl₂S Deuterated thioether, chlorides Isotopic labeling, research
1,1'-[Methylenebis(thio)]bis(2-chloroethane) 63869-13-6 C₅H₁₀Cl₂S₂ Bis-thioether, chlorides Crosslinking agent, toxicant

Functional Group and Reactivity Differences

  • Thiodiglycol (C₄H₁₀O₂S): The thioether group confers moderate polarity, while the diol groups enable hydrogen bonding and solubility in polar solvents like water. Its reactivity includes oxidation to sulfoxides and sulfones, as well as esterification .
  • 2,2'-(Ethylimino)diethanol (C₆H₁₅NO₂): The tertiary amine group enhances basicity, making it suitable for pH regulation in surfactants. The diol groups contribute to hygroscopicity and metal-complexing ability .
  • Chlorinated Thioethers (e.g., C₃H₆Cl₂S): Chlorine substituents increase electrophilicity, enabling nucleophilic substitution reactions. These compounds are often toxic and irritant due to alkylating properties .

Solubility and Environmental Behavior

  • Thiodiglycol’s water solubility (~1,000 g/L at 20°C) exceeds that of chlorinated analogs due to its polar diol groups .

Toxicity and Regulatory Status

  • Thiodiglycol is classified as a Schedule 2B compound under the Chemical Weapons Convention due to its role in mustard gas synthesis .
  • Chlorinated thioethers (e.g., 1,1'-[methylenebis(thio)]bis(2-chloroethane)) are potent alkylating agents with acute toxicity (LD₅₀ < 50 mg/kg in rodents) and are regulated under Schedule 1A .
  • N-Ethyldiethanolamine (C₆H₁₅NO₂) poses lower acute toxicity but requires handling precautions due to its corrosivity .

Key Research Findings

  • Thiodiglycol in Polymer Synthesis: Thiodiglycol serves as a monomer in polyurethane and polysulfide elastomers, leveraging its dual hydroxyl groups for crosslinking .
  • Deuterated Analogs: Isotope-labeled thioethers like 1,1'-thiobis(2-chloroethane-d₄) are critical in tracing metabolic pathways and environmental fate studies .

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